
4,6-Diaminopyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diaminopyrimidine-5-carboxamide is a chemical compound that belongs to the class of diaminopyrimidines. It is characterized by the presence of two amino groups at positions 4 and 6 of the pyrimidine ring and a carboxamide group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diaminopyrimidine-5-carboxamide typically involves the reaction of 2,4,6-triaminopyrimidine with a suitable carboxylating agent. One common method involves the use of carbon dioxide under high pressure and temperature conditions to introduce the carboxamide group at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diaminopyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives where the carboxamide group is converted to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,6-Diaminopyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting specific enzymes and proteins.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4,6-diaminopyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as HPK1. By inhibiting HPK1, the compound can modulate immune responses, potentially enhancing the body’s ability to fight cancer. The inhibition of HPK1 leads to enhanced T cell signaling and cytokine production, which are crucial for effective immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: Lacks the carboxamide group at the 5-position.
4,6-Diaminopyrimidine: Lacks the carboxamide group at the 5-position.
5-Amino-2,4-diaminopyrimidine: Contains an additional amino group at the 5-position instead of a carboxamide group.
Uniqueness
4,6-Diaminopyrimidine-5-carboxamide is unique due to the presence of both amino groups at positions 4 and 6 and a carboxamide group at position 5. This specific arrangement of functional groups contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C5H7N5O |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
4,6-diaminopyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H7N5O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H,(H2,8,11)(H4,6,7,9,10) |
Clé InChI |
PMFVAKQFYPLWJT-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)N)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
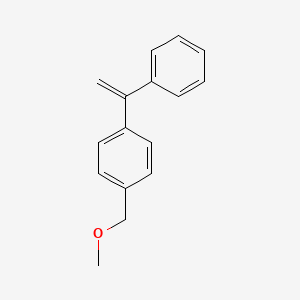
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
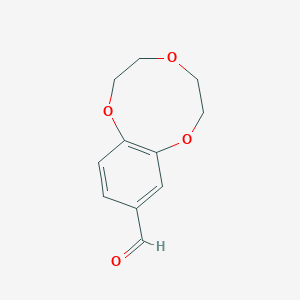

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)
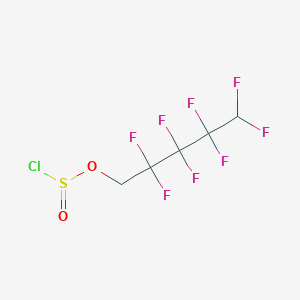
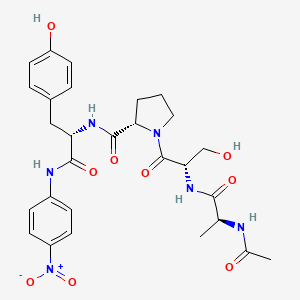
![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)
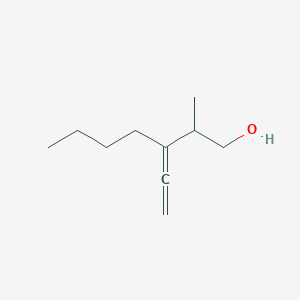
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)
